molecular formula C10H10BrF2NO B2888063 N-(3-Bromophenethyl)-2,2-difluoroacetamide CAS No. 1010422-41-9

N-(3-Bromophenethyl)-2,2-difluoroacetamide

Cat. No.: B2888063
CAS No.: 1010422-41-9
M. Wt: 278.097
InChI Key: ILFYTESAGFYKFP-UHFFFAOYSA-N
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Description

N-(3-Bromophenethyl)-2,2-difluoroacetamide is a chemical compound characterized by the presence of a bromophenethyl group and a difluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenethyl)-2,2-difluoroacetamide typically involves the reaction of 3-bromophenethylamine with 2,2-difluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenethyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethyl derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-(3-Bromophenethyl)-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenethyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromophenethyl group can interact with cellular membranes, potentially disrupting their integrity. The difluoroacetamide moiety may inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenethyl)-2,2-difluoroacetamide
  • N-(3-Chlorophenethyl)-2,2-difluoroacetamide
  • N-(3-Bromophenethyl)-2,2-dichloroacetamide

Uniqueness

N-(3-Bromophenethyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-8-3-1-2-7(6-8)4-5-14-10(15)9(12)13/h1-3,6,9H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYTESAGFYKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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